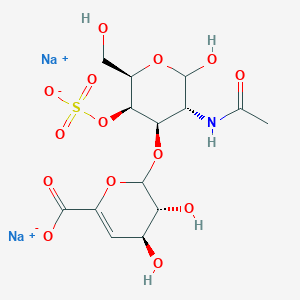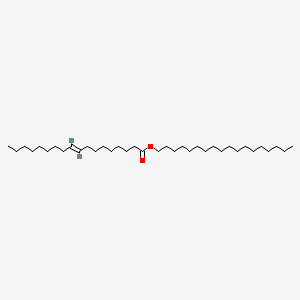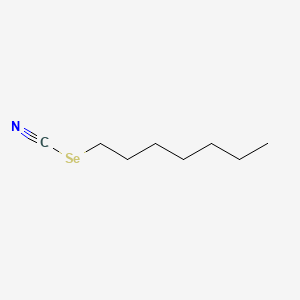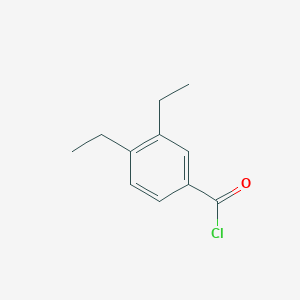
Chondroitin disaccharide delta-di-4S sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chondroitin disaccharide delta-di-4S sodium salt is a polysaccharide chain composed of alternating units of N-acetylgalactosamine and glucuronic acid. This compound is frequently attached to proteins to form proteoglycans, which are essential components of the extracellular matrix in connective tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chondroitin disaccharide delta-di-4S sodium salt can be synthesized through enzymatic hydrolysis of chondroitin sulfate. The process involves the use of specific enzymes such as unsaturated glucuronyl hydrolase, which cleaves the glycosidic bonds in chondroitin sulfate to produce the disaccharide units .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of chondroitin sulfate from animal cartilage, followed by enzymatic hydrolysis to obtain the desired disaccharide. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Chondroitin disaccharide delta-di-4S sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the disaccharide.
Substitution: Substitution reactions can occur at the hydroxyl or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original disaccharide. These derivatives can have different biological and chemical properties, making them useful for various applications .
Wissenschaftliche Forschungsanwendungen
Chondroitin disaccharide delta-di-4S sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the analysis of chondroitin disaccharide sulfates
Biology: Serves as a substrate for the identification and characterization of enzymes such as unsaturated glucuronyl hydrolase
Medicine: Investigated for its potential therapeutic effects in treating joint disorders and other connective tissue diseases
Industry: Utilized in the production of various biochemical products and as a standard in quality control processes
Wirkmechanismus
Chondroitin disaccharide delta-di-4S sodium salt exerts its effects by interacting with specific enzymes and proteins in the body. It acts as a substrate for enzymes like unsaturated glucuronyl hydrolase, which cleave the glycosidic bonds in the disaccharide. This interaction can influence various biological pathways, including those involved in the synthesis and degradation of proteoglycans .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chondroitin disaccharide delta-di-6S sodium salt: Similar in structure but with a sulfate group at the 6-position instead of the 4-position
Heparin disaccharide I-S sodium salt: Another disaccharide with different sulfation patterns and biological activities
Heparin disaccharide IV-A sodium salt: Similar to I-S but with variations in the sulfation and acetylation patterns
Uniqueness
Chondroitin disaccharide delta-di-4S sodium salt is unique due to its specific sulfation pattern at the 4-position, which influences its interaction with enzymes and proteins. This specificity makes it particularly useful in studying the enzymatic processes involved in the metabolism of glycosaminoglycans .
Eigenschaften
Molekularformel |
C14H19NNa2O14S |
|---|---|
Molekulargewicht |
503.3 g/mol |
IUPAC-Name |
disodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C14H21NO14S.2Na/c1-4(17)15-8-11(10(29-30(23,24)25)7(3-16)26-13(8)22)28-14-9(19)5(18)2-6(27-14)12(20)21;;/h2,5,7-11,13-14,16,18-19,22H,3H2,1H3,(H,15,17)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t5-,7+,8+,9+,10-,11+,13?,14?;;/m0../s1 |
InChI-Schlüssel |
UHVREYBPAUXOJV-KHMUHUMZSA-L |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)OS(=O)(=O)[O-])OC2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O.[Na+].[Na+] |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)

![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)


![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)
![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)


